molecular formula C13H13F3O4 B13657690 Diethyl 2-(trifluoromethyl)terephthalate

Diethyl 2-(trifluoromethyl)terephthalate

Cat. No.: B13657690
M. Wt: 290.23 g/mol
InChI Key: HZVVWZCLUBKMPA-UHFFFAOYSA-N
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Description

Diethyl 2-(trifluoromethyl)terephthalate is an organic compound with the molecular formula C13H13F3O4 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with a trifluoromethyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(trifluoromethyl)terephthalate typically involves the esterification of 2-(trifluoromethyl)terephthalic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar process but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(trifluoromethyl)terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2-(trifluoromethyl)terephthalic acid.

    Reduction: this compound alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(trifluoromethyl)terephthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of diethyl 2-(trifluoromethyl)terephthalate and its derivatives involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

    Diethyl terephthalate: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    Dimethyl 2-(trifluoromethyl)terephthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and applications.

    Diethyl 2,5-difluoroterephthalate: Contains fluorine atoms at different positions on the benzene ring, leading to distinct chemical behaviors.

Uniqueness: Diethyl 2-(trifluoromethyl)terephthalate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for the synthesis of specialized materials and for exploring new chemical reactivities.

Properties

Molecular Formula

C13H13F3O4

Molecular Weight

290.23 g/mol

IUPAC Name

diethyl 2-(trifluoromethyl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C13H13F3O4/c1-3-19-11(17)8-5-6-9(12(18)20-4-2)10(7-8)13(14,15)16/h5-7H,3-4H2,1-2H3

InChI Key

HZVVWZCLUBKMPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(F)(F)F

Origin of Product

United States

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